2-Chloro-6-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Chloro-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid typically involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, can be employed to achieve efficient chlorination and trifluoromethylation . These methods are designed to minimize by-products and optimize the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)isonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)nicotinic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-(Trifluoromethyl)isonicotinic acid: Lacks the chlorine atom, which can result in different reactivity and applications.
Uniqueness
2-Chloro-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMPMNUSMLQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459100 | |
Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796090-23-8 | |
Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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